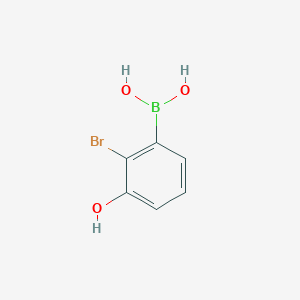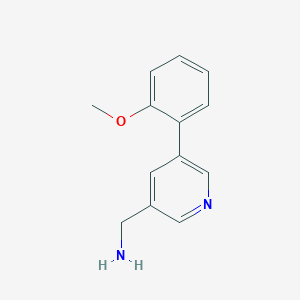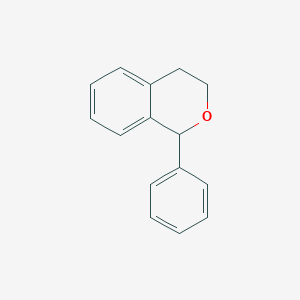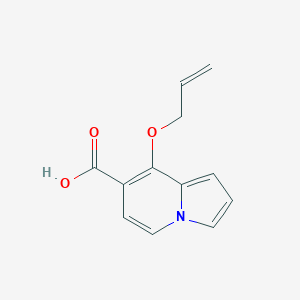![molecular formula C10H14O3S B11892217 Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)
Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-oxo-5-thiaspiro[34]octane-7-carboxylate is a chemical compound with the molecular formula C10H14O3S It is characterized by a spirocyclic structure containing a sulfur atom and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate typically involves the reaction of a suitable thiol with a cyclohexanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spirocyclic structure. The esterification step involves the reaction of the resulting carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides and other ester derivatives.
Scientific Research Applications
Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets. The sulfur atom in the spirocyclic structure can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate: Similar spirocyclic structure but contains an oxygen atom instead of sulfur.
2,6-Diazaspiro[3.4]octane: Contains nitrogen atoms in the spirocyclic structure.
2-Azaspiro[3.4]octane: Contains a single nitrogen atom in the spirocyclic structure
Uniqueness
Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate is unique due to the presence of a sulfur atom in its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H14O3S |
|---|---|
Molecular Weight |
214.28 g/mol |
IUPAC Name |
ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C10H14O3S/c1-2-13-8(11)7-6-10(4-3-5-10)14-9(7)12/h7H,2-6H2,1H3 |
InChI Key |
XCQQTZMMVPFITJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CCC2)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate](/img/structure/B11892141.png)
![3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11892149.png)











